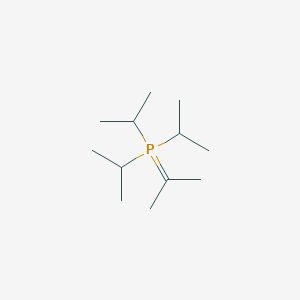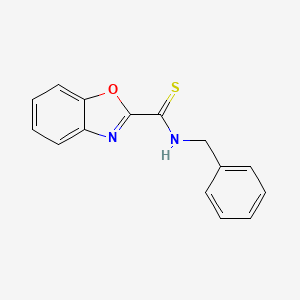
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of two phenyl groups attached to the quinoline ring, along with two carboxamide groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method includes heating the reactants in a solvent such as rectified spirit. For example, the condensation of o-phenylenediamine with benzil in rectified spirit, followed by recrystallization from aqueous ethanol, yields 2,3-diphenylquinoxaline . This method can be adapted for the synthesis of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production methods for N2,N~3~-Diphenylquinoline-2,3-dicarboxamide may involve scalable reactions using catalysts such as titanium silicate (TS-1) in methanol at room temperature . This method is efficient and allows for the recycling of the catalyst, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide.
Wissenschaftliche Forschungsanwendungen
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide can be compared with other quinoline derivatives such as:
2,3-Diphenylquinoxaline: Similar in structure but lacks the carboxamide groups, making it less versatile in certain applications.
2,3-Diphenylquinoline: Similar core structure but without the carboxamide groups, leading to different chemical properties and reactivity.
The presence of carboxamide groups in N2,N~3~-Diphenylquinoline-2,3-dicarboxamide enhances its ability to form hydrogen bonds and interact with biological targets, making it unique among similar compounds.
Eigenschaften
CAS-Nummer |
92263-09-7 |
|---|---|
Molekularformel |
C23H17N3O2 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-N,3-N-diphenylquinoline-2,3-dicarboxamide |
InChI |
InChI=1S/C23H17N3O2/c27-22(24-17-10-3-1-4-11-17)19-15-16-9-7-8-14-20(16)26-21(19)23(28)25-18-12-5-2-6-13-18/h1-15H,(H,24,27)(H,25,28) |
InChI-Schlüssel |
IKBRBMJUPQWRPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)








![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)



